N-(4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide
CAS No.:
Cat. No.: VC9656856
Molecular Formula: C18H15N3O4
Molecular Weight: 337.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N3O4 |
|---|---|
| Molecular Weight | 337.3 g/mol |
| IUPAC Name | N-[4-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C18H15N3O4/c1-12(22)19-14-6-4-13(5-7-14)16(23)11-21-18(24)9-8-15(20-21)17-3-2-10-25-17/h2-10H,11H2,1H3,(H,19,22) |
| Standard InChI Key | FVZRZSYNMIOMMX-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Introduction
N-(4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide is a complex organic compound featuring a furan ring, a pyridazinone moiety, and an acetamide group. This unique combination of structural components suggests potential pharmacological properties, including diverse chemical reactivity and biological activity. The compound's synthesis involves multi-step organic reactions, and its biological activity is linked to interactions with specific enzymes or receptors, potentially modulating various biological pathways.
Structural Features
The compound's structure includes:
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Furan Ring: Known for its aromatic properties and ability to participate in various chemical reactions.
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Pyridazinone Moiety: Contributes to the compound's potential biological activity, as pyridazinones are often involved in interactions with biological targets.
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Acetamide Group: Enhances the compound's solubility and may influence its binding affinity with biological molecules.
Synthesis
The synthesis of N-(4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide typically involves several steps:
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Preparation of the Furan Ring: This step often involves the formation of the furan ring through condensation reactions.
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Formation of the Pyridazinone Moiety: This involves the synthesis of the pyridazinone ring, which may be achieved through cyclization reactions.
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Coupling with Acetamide: The final step involves coupling the pyridazinone intermediate with an acetamide derivative to form the target compound.
Biological Activity
Preliminary findings suggest that compounds with similar structures may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties. The furan and pyridazinone moieties are known to interact with specific enzymes or receptors, potentially modulating various biological pathways. Experimental studies are necessary to elucidate the exact molecular targets and pathways involved in its activity.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | Similar furan and pyridazinone structures | Lacks acetamide side chain |
| N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chlorobenzamide | Contains a chlorine substituent | Different substitution pattern on benzene |
| Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl) | Contains a benzimidazole instead of pyridazinone | Distinct heterocyclic structure |
Potential Applications
Given its unique structural features, N-(4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide has potential applications in various fields, including:
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Medicinal Chemistry: Its potential biological activities make it a subject of interest for drug development.
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Pharmacological Research: The compound's ability to interact with biological targets suggests potential therapeutic applications.
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